molecular formula C5H6Br2N2OS B1528931 N-(5-Bromothiazol-2-yl) acetamide hydrobromide CAS No. 1354359-55-9

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Cat. No. B1528931
M. Wt: 301.99 g/mol
InChI Key: XIYIMVOFJIINCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-Bromothiazol-2-yl) acetamide hydrobromide” is a chemical compound with the molecular formula C7H6BrN2OS.HBr1. It is a crystalline solid with a yellowish-brown color1. The compound has a molecular weight of 306.56 g/mol1.



Synthesis Analysis

The synthesis of “N-(5-Bromothiazol-2-yl) acetamide hydrobromide” can be achieved by reacting the respective precursors in the presence of an acid catalyst1. The synthesis process can be optimized to produce high-quality crystals1.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of “N-(5-Bromothiazol-2-yl) acetamide hydrobromide”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(5-Bromothiazol-2-yl) acetamide hydrobromide”.



Physical And Chemical Properties Analysis

“N-(5-Bromothiazol-2-yl) acetamide hydrobromide” has unique physical and chemical properties that make it suitable for use in various scientific experiments1. The compound is soluble in water, ethanol, and other organic solvents1. It has a high melting point of 200-204°C1 and is relatively stable under standard conditions1.


Scientific Research Applications

Synthesis of Biologically Active Compounds

Researchers have explored the synthesis of various derivatives of thiazole compounds, showing potential in medicinal chemistry. For instance, the study by El-kerdawy et al. (1989) discusses the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other compounds to yield derivatives that might act as schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989). This research illustrates the chemical versatility of thiazole compounds and their potential for creating new therapeutic agents.

Antitumor Activity

The antitumor properties of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been investigated, with certain derivatives showing potent antiproliferative activity against cancer cell lines. Wu et al. (2017) highlighted compounds that demonstrated significant inhibitory effects on human cervical cancer and lung cancer cell lines, indicating the therapeutic potential of these synthesized derivatives (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).

Analgesic Properties

The synthesis and evaluation of acetamide derivatives for their analgesic activities have also been a focus. Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and tested their analgesic effects, revealing significant reduction in pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activities. The results showed variable activity against selected microbial species, with some compounds demonstrating potent antimicrobial properties and acceptable toxicity profiles (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Antioxidant Activity

The antioxidant potential of compounds derived from N-(5-Bromothiazol-2-yl) acetamide hydrobromide has been explored, indicating their utility in mitigating oxidative stress. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity through various in vitro assays (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Safety And Hazards

Studies on the toxicity and safety of “N-(5-Bromothiazol-2-yl) acetamide hydrobromide” have shown that it has low acute toxicity in mammals1. However, exposure to high concentrations can lead to adverse effects such as irritation, nausea, and vomiting1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “N-(5-Bromothiazol-2-yl) acetamide hydrobromide”.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.


properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYIMVOFJIINCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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